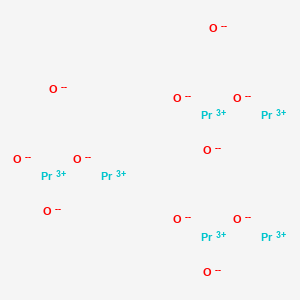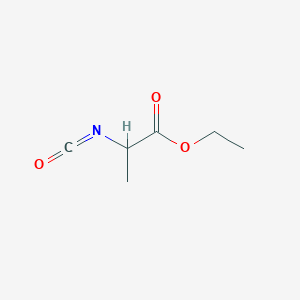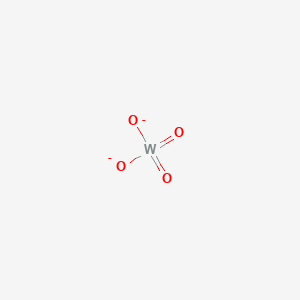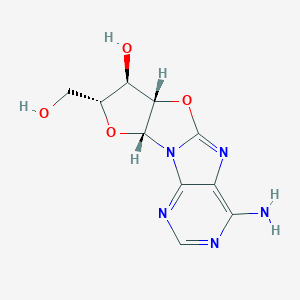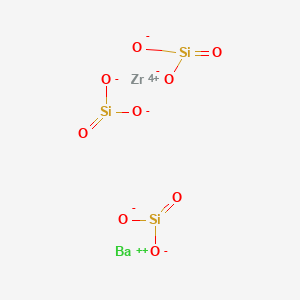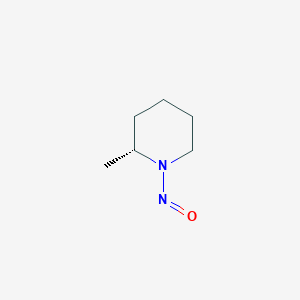
1,3-Isobenzofurandione, tetrahydromethyl-
Vue d'ensemble
Description
1,3-Isobenzofurandione, tetrahydromethyl- is a chemical compound that has been explored in various scientific contexts. Its unique structure and properties make it a subject of interest in materials science and organic chemistry.
Synthesis Analysis
- The synthesis of 1,3-Isobenzofurandione derivatives often involves reactions like Diels-Alder, where precursors like maleic anhydride react with other organic compounds (Ramirez et al., 1998).
- Another synthesis method involves the reaction of isothiocyanates with amines in solvents like tetrahydrofuran (Qiao et al., 2017).
Molecular Structure Analysis
- The molecular structure of 1,3-Isobenzofurandione derivatives like 5,6-dimethyl-3a,4,7,7a-tetrahydro-1,3-isobenzofurandione has been elucidated using techniques like X-ray crystallography, showing a boat conformation allowing a cis disposition of methyl groups (Ramirez et al., 1998).
Chemical Reactions and Properties
- 1,3-Isobenzofurandione compounds can participate in [4+2] cycloadditions, leading to the formation of tetracenes and pentacenes, indicating their versatility in forming larger polycyclic structures (Eda et al., 2015).
- These compounds can also undergo reactions like hydroarylation and oxidative coupling, which are crucial in synthesizing various heterocyclic compounds (Mukherjee et al., 2009).
Physical Properties Analysis
- The physical properties like melting points, crystal structures, and densities of these compounds have been characterized, contributing to a better understanding of their stability and applicability in various fields (Ramirez et al., 1998).
Chemical Properties Analysis
- The chemical properties, including reactivity with nucleophiles and participation in various synthetic pathways, have been a focus of research. These properties are essential for their potential use in pharmaceuticals and materials science (Qiao et al., 2017).
Applications De Recherche Scientifique
. It is used in various industrial applications , but detailed information about its use in scientific research is not readily available.
-
Epoxy Resin Curing Agent : MTHPA is widely used as a curing agent for epoxy resins. It has excellent performance due to its long-term storage stability, low freezing point, low volatility, and low toxicity .
-
Electrical Insulation : MTHPA-based epoxy resins are used in electrical insulation, particularly in high temperature and high humidity environments .
-
Coatings : MTHPA is used in the production of anti-corrosion coatings due to its excellent chemical resistance .
-
Adhesives : MTHPA-based epoxy resins are used in adhesives due to their strong bonding strength .
-
Composite Materials : MTHPA is used in the production of composite materials, providing excellent mechanical properties .
-
Electronics : MTHPA-based epoxy resins are used in the encapsulation of electronic components .
Safety And Hazards
Orientations Futures
While specific future directions for Tetrahydromethyl-1,3-isobenzofurandione were not found in the search results, it is known to be used in various applications such as the curing agents for epoxy resins, solvent-free paints, laminated boards, and epoxy adhesives . This suggests potential for continued use and research in these areas.
Propriétés
IUPAC Name |
3a-methyl-5,6-dihydro-4H-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYDTBZMMPQJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC=C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860089 | |
| Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Vapor Pressure |
0.003 [mmHg] | |
| Record name | Tetrahydromethylphthalic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7856 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Isobenzofurandione, tetrahydromethyl- | |
CAS RN |
11070-44-3, 75910-60-0 | |
| Record name | Tetrahydromethylphthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydromethylphthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





